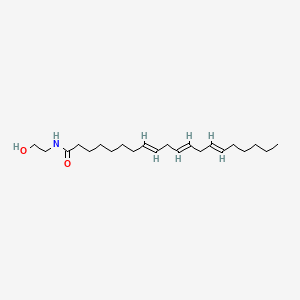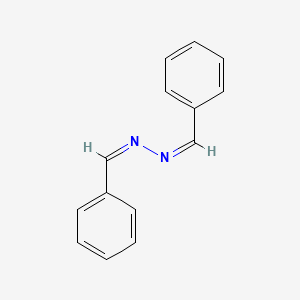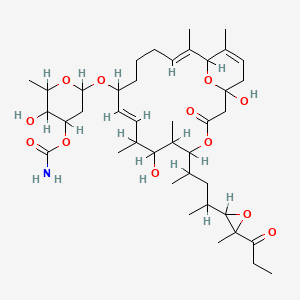
(R,E)-9-Hydroxy-2-decenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,9R)-9-hydroxydec-2-enoic acid is an (omega-1)-hydroxy fatty acid that is trans-2-decenoic acid in which the hydrogen at the 9-pro-R position is replaced by a hydroxy group. It is a medium-chain fatty acid, an (omega-1)-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy monounsaturated fatty acid.
Wissenschaftliche Forschungsanwendungen
Chemical Communication in Honeybees
An essential area in the physiology of honeybees, Apis mellifera, involves chemical communication between individuals and castes within the swarm, ensuring the maintenance of the swarm's integrity and function. The complex social organization of honeybees is facilitated through pheromones, including the queen retinue pheromone (QRP), which is a blend of compounds including 9-oxo-(E)-2-decenoic acid and (R)- and (S)-9-hydroxy-(E)-2-decenoic acid. These compounds act as releaser pheromones, attracting worker bees to the queen, and as primer pheromones, inhibiting ovary development in worker bees, showcasing the critical role of (R,E)-9-Hydroxy-2-decenoic acid in the social structure and reproductive regulation within bee colonies (Trhlin & Rajchard, 2011).
Antimicrobial and Dietary Supplementation
Propolis and royal jelly, two vital honeybee products, have been traditionally used worldwide due to their active ingredients, which are effective for various medical conditions. 10-Hydroxy-2-decenoic acid, a prominent compound in royal jelly, exhibits significant antimicrobial effects, contributing to the use of royal jelly and propolis in preventing upper respiratory tract infections and as dietary supplements. This highlights the potential of (R,E)-9-Hydroxy-2-decenoic acid in enhancing human health through its antimicrobial properties and its role in dietary supplements (Yuksel & Akyol, 2016).
Antimicrobial Activity of Royal Jelly Components
Royal jelly, a secretion from the honeybee hypopharyngeal gland, has been used since ancient times for health and care due to its antimicrobial activity. Studies on crude royal jelly, its proteins, and lipid components, including 10-hydroxy-2-decenoic acid, have reported significant antimicrobial activities against different bacteria, highlighting the potential of (R,E)-9-Hydroxy-2-decenoic acid in medicinal applications, especially as a natural antimicrobial agent (Fratini, Cilia, Mancini, & Felicioli, 2016).
Contribution to Health from Royal Jelly Lipids
Lipids in honeybee (Apis mellifera) royal jelly, including 10-hydroxy-2-decenoic acid, have been recognized for their health-protecting properties. These lipids, primarily composed of medium-chain fatty acids, exhibit potential as preventive and supportive medicines, with functionalities that include inhibiting cancer growth, modulating the immune system, and acting as neurogenesis inducers. This underscores the multifaceted health benefits attributed to (R,E)-9-Hydroxy-2-decenoic acid and its role in developing therapeutic applications (Li, Huang, & Xue, 2013).
Eigenschaften
Produktname |
(R,E)-9-Hydroxy-2-decenoic acid |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(E,9R)-9-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+/t9-/m1/s1 |
InChI-Schlüssel |
DZBLNYYGAKHAOJ-BNICOGTQSA-N |
Isomerische SMILES |
C[C@H](CCCCC/C=C/C(=O)O)O |
SMILES |
CC(CCCCCC=CC(=O)O)O |
Kanonische SMILES |
CC(CCCCCC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



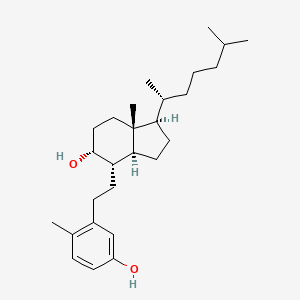
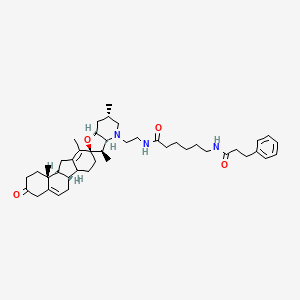
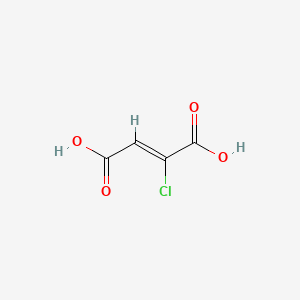
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
![5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1234135.png)
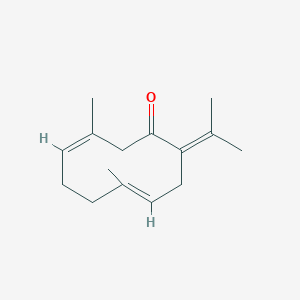
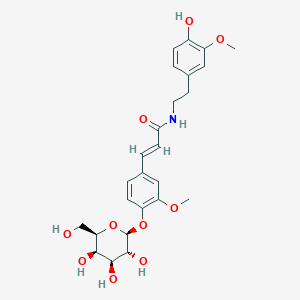

![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)
